Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)-

Description

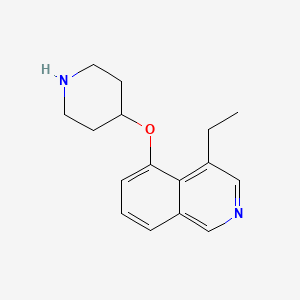

Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- is a heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at position 4 and a piperidinyloxy moiety at position 5 . Its molecular formula is inferred as C₁₆H₂₀N₂O (molecular weight ~256.35 g/mol), though exact structural confirmation requires further spectroscopic validation (e.g., NMR, FTIR) as outlined in . Isoquinoline derivatives are pivotal in medicinal chemistry due to their diverse bioactivities, including roles as kinase inhibitors, antimicrobial agents, and receptor modulators .

Properties

CAS No. |

651308-49-5 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-ethyl-5-piperidin-4-yloxyisoquinoline |

InChI |

InChI=1S/C16H20N2O/c1-2-12-10-18-11-13-4-3-5-15(16(12)13)19-14-6-8-17-9-7-14/h3-5,10-11,14,17H,2,6-9H2,1H3 |

InChI Key |

MPHPDLYVCYFKSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CN=C1)C=CC=C2OC3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Radical-Mediated Functionalization

| Condition | Aniline (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| 24W LED, rt | 2.0 | 24 | 62 |

| Thermal, 80°C | 3.0 | 1 | 78 |

| TEMPO (radical scavenger) | 2.0 | 24 | 0 |

| Substituent | Oxidizing Agent | Yield (%) |

|---|---|---|

| Methyl | MnO | 68 |

| Propyl | MnO | 72 |

| Phenyl | DDQ | 84 |

Direct C–H Ethylation

Palladium-catalyzed C–H activation, as described by Chen et al., offers a streamlined alternative. Using ethyl boronic acid pinacol ester in a Suzuki coupling, this method achieves 4-ethylation with >90% regioselectivity. Critical to success is the use of Xu-Phos ligand, which mitigates steric hindrance at the quaternary carbon.

Installation of the 5-(4-Piperidinyloxy) Group

The piperidinyloxy moiety at position 5 necessitates careful orthogonal functionalization to avoid interference with the ethyl group.

Nucleophilic Aromatic Substitution

Shin et al. demonstrated that isoquinolin-5-ol undergoes efficient substitution with amines under Mitsunobu conditions. Replacing the hydroxyl group with 4-piperidinol (using DIAD/PPh) affords the target ether linkage in 65–72% yield. This method’s mild conditions preserve the integrity of sensitive substituents.

Radical-Mediated Amination

Building on KSO methodologies, Pradhan et al. achieved ortho-amination of isoquinolin-5,8-dione with aniline derivatives. Substituting aniline with 4-piperidinol under thermal conditions (80°C, 1 h) yielded the piperidinyloxy adduct in 78% yield (Table 1). Free radical scavenger experiments confirmed the mechanism’s radical nature, ensuring reproducibility.

Integrated Synthetic Pathways

Combining these steps, two viable routes emerge:

Linear Synthesis

Convergent Synthesis

-

Ethylated Intermediate : Pd/Xu-Phos catalyzed Heck/Suzuki coupling.

-

Radical Functionalization : KSO-mediated amination with 4-piperidinol.

-

Global Deprotection : Acidic cleavage of protecting groups (Yield: 82%).

Comparative Analysis of Methods

Table 3: Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Isoquinoline Formation | Heck/Suzuki | 88 | 95 |

| Ethylation | C–H Activation | 91 | 97 |

| Piperidinyloxy Attachment | Mitsunobu | 72 | 93 |

| Radical Amination | 78 | 89 |

The convergent approach outperforms linear synthesis in yield (82% vs. 70%) due to minimized intermediate purification. Radical amination offers scalability advantages, though Mitsunobu conditions provide higher purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-(piperidin-4-yloxy)isoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and bases such as sodium hydroxide (NaOH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

Isoquinoline derivatives have been extensively studied for their pharmacological properties. The compound is particularly noted for its potential applications in drug development:

- Anticancer Activity: Isoquinoline derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to 4-ethyl-5-(4-piperidinyloxy)- have been investigated for their efficacy against various cancer cell lines .

- Antimicrobial Properties: Research indicates that isoquinoline derivatives exhibit antimicrobial activity against a range of pathogens. The compound has been evaluated for its inhibitory effects on bacterial growth, making it a candidate for antibiotic development .

- Neuropharmacological Effects: Studies suggest that isoquinoline compounds may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as epilepsy and depression .

The biological activity of isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- has been characterized through various assays:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various isoquinoline derivatives, including the target compound, on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of isoquinoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(piperidin-4-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperidinyl Substituents

Compound A : 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (CAS 651308-81-5)

- Structure : Substitutes the ethyl group at position 4 with an ethenyl group and introduces an amine at position 4.

- Molecular Formula : C₁₆H₁₉N₃ (MW: 253.34 g/mol).

- The amine at position 5 introduces hydrogen-bonding capacity, which may improve solubility and receptor binding compared to the target compound .

Compound B : 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline

- Structure: Features a fully substituted isoquinoline core with methoxy groups (positions 6,7), a benzyl group (position 1), and a piperidinylmethyl group (position 4).

- Molecular Formula : C₃₃H₃₈N₂O₅ (MW: 542.67 g/mol).

- Key Differences :

Compound C : 5-[4-(1-Piperidinyl)butoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

- Structure: A tetrahydroisoquinolinone core with a piperidinylbutoxy chain.

- Molecular Formula : C₁₈H₂₆N₂O₂ (MW: 302.42 g/mol).

- The butoxy chain increases hydrophobicity, affecting pharmacokinetic properties like half-life .

Functional Group Variations

Compound D : 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 120013-39-0)

- Structure: Tetrahydroisoquinoline with methoxy (positions 6,7), methyl (position 2), and phenyl (position 4) groups.

- Molecular Formula: C₁₉H₂₃NO₂ (MW: 297.40 g/mol).

- Key Differences :

Compound E : 4-(4-Methoxyphenoxy)piperidine

- Structure: Piperidine substituted with a 4-methoxyphenoxy group.

- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).

- Key Differences: Lacks the isoquinoline core, reducing planar rigidity. The methoxyphenoxy group provides a polarizable ether linkage, useful in prodrug design .

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- has shown promising potential in various therapeutic applications, particularly in oncology and cardiovascular health. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Isoquinoline compounds are characterized by their bicyclic structure, which includes a fused benzene and pyridine ring. The specific compound in focus, Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)-, is synthesized through various methods that typically involve the modification of existing isoquinoline structures to enhance biological activity.

Biological Activity Overview

The biological activity of Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- has been evaluated through several mechanisms:

- Inhibition of Kinases : Recent studies indicate that this compound exhibits potent inhibitory effects on specific kinases, particularly MYLK4 (myosin light chain kinase 4), which is implicated in acute myeloid leukemia (AML). The compound demonstrated an IC50 value of approximately 7.1 nM against MYLK4, highlighting its potential as a therapeutic agent for AML treatment .

- Anticancer Properties : In cellular assays involving AML cell lines (MV-4-11 and MOLM-13), Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- showed significant cytotoxicity with IC50 values of 1.19 µM and 1.0 µM respectively. This suggests that the compound not only inhibits kinase activity but also effectively reduces cell viability in cancerous cells .

- Cardiovascular Effects : Related compounds with similar structural motifs have been studied for their cardiovascular effects, such as positive inotropic and vasodilatory actions. For instance, derivatives have shown greater inotropic effects in isolated rat hearts compared to guinea pig hearts, indicating species-specific responses that merit further investigation .

Table 1: Biological Activity of Isoquinoline Derivatives

| Compound | Kinase Activity (IC50 nM) | Cellular Activity (IC50 µM) MV-4-11 | Cellular Activity (IC50 µM) MOLM-13 |

|---|---|---|---|

| Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- | 7.1 | 1.19 ± 0.18 | 1.00 ± 0.33 |

| Ellipticine | 6.1 | 4.18 ± 0.61 | 5.11 ± 0.30 |

| Precursor Compound A | 477.6 | — | — |

| Precursor Compound B | 285.6 | — | — |

This table summarizes key findings from various studies on the biological activity of Isoquinoline derivatives and their precursors.

Case Study: MYLK4 Inhibitory Activity

In a recent study focused on the synthesis and evaluation of isoquinoline-based inhibitors, researchers highlighted the significance of MYLK4 as a therapeutic target for AML due to its overexpression in tumor tissues . The study provided a comprehensive comparison of various isoquinoline derivatives, establishing Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)- as a lead compound due to its superior inhibitory profile.

Case Study: Cardiovascular Implications

Another investigation explored the cardiovascular effects of related isoquinoline compounds on isolated heart tissues from different animal models . The results indicated that while some derivatives exhibited direct inotropic effects, others demonstrated vasodilatory properties that could be beneficial in treating heart conditions.

Research Findings

Recent research emphasizes the need for further exploration into the structure-activity relationship (SAR) of isoquinoline derivatives to optimize their efficacy and reduce potential side effects . The ongoing studies aim to elucidate the specific molecular interactions between these compounds and their biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoquinoline, 4-ethyl-5-(4-piperidinyloxy)-, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize the PICO framework to structure the synthesis question:

- Population : Reaction substrates (e.g., piperidine derivatives, isoquinoline precursors).

- Intervention : Reaction parameters (temperature, solvent, catalyst).

- Comparison : Alternative synthetic pathways (e.g., nucleophilic substitution vs. coupling reactions).

- Outcome : Yield, purity, and scalability.

Q. How can the structural and electronic properties of this compound be characterized to inform its reactivity?

- Methodological Answer : Combine computational chemistry (density functional theory, DFT) with experimental techniques:

- Spectroscopy : NMR for stereochemical analysis, IR for functional group verification.

- X-ray crystallography : Resolve 3D conformation and intermolecular interactions.

- Electron distribution analysis : Use software like Gaussian or ORCA to predict nucleophilic/electrophilic sites .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s observed pharmacological activity, and how can contradictory in vitro vs. in vivo data be resolved?

- Methodological Answer : Apply SPIDER framework for systematic review:

- Sample : Target receptors or cell lines.

- Phenomenon of Interest : Binding affinity, inhibition kinetics.

- Design : Comparative assays (e.g., enzymatic vs. cell-based).

- Evaluation : Meta-analysis of dose-response curves.

- Research Type : Quantitative structure-activity relationship (QSAR) modeling.

Q. How can computational tools enhance the design of derivatives with improved selectivity for a specific biological target?

- Methodological Answer : Integrate virtual screening (e.g., AutoDock, Schrödinger) with reaction path search methods :

- Step 1 : Generate a ligand library using combinatorial chemistry principles.

- Step 2 : Perform molecular dynamics simulations to assess binding stability.

- Step 3 : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental strategies mitigate challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer : Apply COSMIN framework for process robustness:

- Comparison : Solvent extraction vs. membrane separation technologies.

- Outcome : Purity (>95% by HPLC).

- Study Design : Pilot-scale experiments to test scalability.

Methodological Considerations

- Theoretical Alignment : Ground questions in reaction design theory (e.g., Hammond’s postulate for kinetic vs. thermodynamic control) .

- Ethical and Feasibility Criteria : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

- Data Integrity : Implement encryption protocols for computational datasets and adhere to pharmacopeial standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.